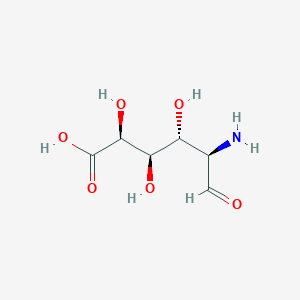

2-Amino-2-deoxygalacturonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-deoxygalacturonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO6 and its molecular weight is 193.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Hexuronic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Role in Lipopolysaccharides

Lipopolysaccharide Composition : GalNAcA has been identified as a critical component of the lipopolysaccharides (LPS) from various bacterial strains, including Pseudomonas aeruginosa and Shigella sonnei. In these organisms, GalNAcA is believed to play an essential role in the structural integrity and function of the LPS, particularly in the O-antigenic specificity of the polysaccharide chains .

Glycomimetics Development

Glycomimetics : The unique structure of GalNAcA allows it to be utilized in the synthesis of glycomimetics, which are molecules designed to mimic carbohydrate structures. These compounds can inhibit carbohydrate-protein interactions, making them valuable in drug design for targeting various biological processes .

- Case Study : Research has demonstrated that derivatives of GalNAcA can be modified to enhance their biological activity. For instance, sugar amino acids have been employed to create libraries of glycomimetics that exhibit potent inhibitory effects on carbohydrate-binding proteins, which are crucial in numerous disease mechanisms .

Peptidomimetics Applications

Peptidomimetics : GalNAcA can also serve as a scaffold for designing peptidomimetics. These compounds mimic the structure and function of peptides while offering increased stability and bioavailability. The incorporation of GalNAcA into peptide structures can induce specific secondary conformations, enhancing their therapeutic potential .

- Case Study : A study highlighted the synthesis of cyclic peptides incorporating GalNAcA that exhibited antimicrobial properties against both Gram-negative and Gram-positive bacteria. These findings suggest that GalNAcA-based peptidomimetics could lead to new classes of antibiotics .

Biomedical Research

Potential Therapeutic Uses : The applications of GalNAcA extend into biomedical research, where it is being explored for its potential roles in immunology and cancer therapy. The ability to modify its structure allows researchers to tailor its interactions with biological targets.

- Research Findings : Studies have indicated that modifications to GalNAcA can enhance its immunogenic properties, potentially leading to new vaccine adjuvants or targeted therapies for cancer treatment .

Synthesis Strategies

Synthetic Approaches : The development of GalNAcA derivatives involves various synthetic strategies, including solid-phase synthesis and microwave-assisted methods. These techniques facilitate the rapid generation of diverse libraries of compounds for screening against biological targets .

Propiedades

Número CAS |

14307-17-6 |

|---|---|

Fórmula molecular |

C6H11NO6 |

Peso molecular |

193.15 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3+,4+,5-/m0/s1 |

Clave InChI |

BBWFIUXRDWUZMZ-RSJOWCBRSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

SMILES isomérico |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)N |

SMILES canónico |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

Sinónimos |

2-amino-2-deoxy-L-galacturonic acid 2-amino-2-deoxygalacturonic acid 2-amino-2-deoxygalacturonic acid, (L)-isomer aminogalacturnoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.